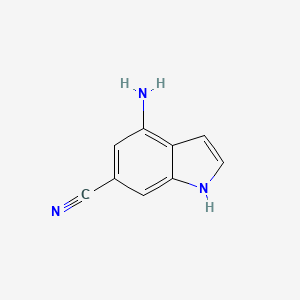

4-Amino-1H-indole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

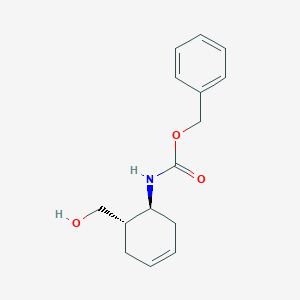

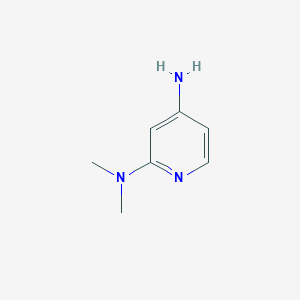

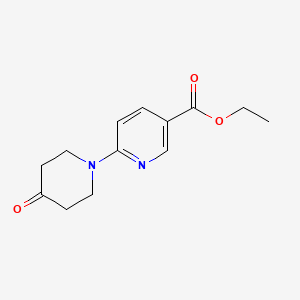

4-Amino-1H-indole-6-carbonitrile is a chemical compound with the CAS Number: 885518-39-8 . It has a molecular weight of 157.17 and its IUPAC name is 4-amino-1H-indole-6-carbonitrile . It appears as a colorless to pale-yellow to brown or green solid or liquid .

Molecular Structure Analysis

The InChI code for 4-Amino-1H-indole-6-carbonitrile is 1S/C9H7N3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-4,12H,11H2 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, and 3 nitrogen atoms in the molecule.

Chemical Reactions Analysis

Indole derivatives are known to be reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .

Physical And Chemical Properties Analysis

4-Amino-1H-indole-6-carbonitrile is a colorless to pale-yellow to brown or green solid or liquid . It has a molecular weight of 157.17 and its storage temperature is recommended to be in a refrigerator .

Aplicaciones Científicas De Investigación

Antiviral Activity

4-Amino-1H-indole-6-carbonitrile derivatives have been explored for their potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the indole nucleus contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral derivatives.

Anti-HIV Properties

Indole derivatives, including those with the 4-amino-1H-indole-6-carbonitrile scaffold, have been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to assess their effectiveness against HIV-1 . These studies are crucial for designing compounds that can potentially inhibit the replication of the virus.

Anticancer Applications

The indole nucleus is a common feature in many synthetic drug molecules due to its biological activity. Indole derivatives, including 4-Amino-1H-indole-6-carbonitrile, are being researched for their anticancer properties. They are used as reactants for the preparation of tryptophan dioxygenase inhibitors, which can act as potential anticancer immunomodulators .

Safety and Hazards

The safety information for 4-Amino-1H-indole-6-carbonitrile includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mecanismo De Acción

Target of Action

4-Amino-1H-indole-6-carbonitrile is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives have been found to possess various biological activities, affecting multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

4-amino-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-4,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCMYAKSPSBAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646128 |

Source

|

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-39-8 |

Source

|

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)

![(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B1291765.png)